ZincDibenzylDithiocarbamate(Zbdc)(Ztc)

Scorch safety Processing window Dithiocarbamate accelerator

Conventional dithiocarbamate accelerators (ZDBC, ZDEC, ZDMC) generate carcinogenic nitrosamines during vulcanization, creating regulatory exposure and reformulation burden. ZBEC eliminates this risk through its dibenzyl substituent structure, which precludes nitrosamine formation while delivering the longest scorch safety in its class. • Scorch safety ranking: ZBEC > ZDBC > ZDEC > ZDMC; vulcanization rate follows inverse order • FDA 21 CFR 177.2600 approved for repeated food-contact rubber articles; 326°C thermal decomposition threshold • Enables direct 1:1 replacement of ZDBC-80/ZDEC-80/ZDMC-80 in EPDM automotive weatherstrip without reformulation • White powder; ≥97% purity; initial melting point ≥180°C; 25 kg multi-layer bags; ambient shipping

Molecular Formula C21H21AlO9S3
Molecular Weight 0
CAS No. 14727-36-4
Cat. No. B1172522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZincDibenzylDithiocarbamate(Zbdc)(Ztc)
CAS14727-36-4
Molecular FormulaC21H21AlO9S3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZBEC Rubber Accelerator: Technical Overview


Zinc dibenzyl dithiocarbamate (ZBEC, CAS 14727-36-4; molecular formula C₃₀H₂₈N₂S₄Zn; molecular weight 610.22 g/mol) is an ultra-fast dithiocarbamate vulcanization accelerator used in natural rubber (NR), styrene-butadiene rubber (SBR), butyl rubber (IIR), and ethylene-propylene-diene monomer (EPDM) compounding [1]. It functions as a primary or secondary accelerator in sulfur-cure systems and exhibits an initial melting point ≥180.0°C . ZBEC is distinguished from conventional zinc dithiocarbamates (ZDBC, ZDEC, ZDMC) by its dibenzyl substituent structure, which confers a distinct processing safety profile and negligible nitrosamine formation potential during vulcanization [2].

1
Rubber types
NR, SBR, IIR, EPDM compounding; primary or secondary accelerator in sulfur-cure systems
2
Processing profile
Reported highest scorch safety among zinc dithiocarbamates; widest processing window before premature vulcanization
3
Regulatory context
Nitrosamine-safe classification; supports compliance with EU and FDA food contact regulations

Why ZBEC Cannot Directly Replace Other Dithiocarbamates


In-class substitution among zinc dithiocarbamates is not functionally equivalent. ZBEC, ZDBC (zinc dibutyl dithiocarbamate), ZDEC (zinc diethyl dithiocarbamate), and ZDMC (zinc dimethyl dithiocarbamate) exhibit systematically diverging scorch safety and cure kinetics that are directly correlated to alkyl/aryl substituent chain length and steric bulk [1]. Ranking data shows scorch safety follows ZBEC > ZDBC > ZDEC > ZDMC, while vulcanization rate follows the inverse order (ZDMC fastest, ZBEC slowest) [2]. Consequently, direct replacement without compensating formulation adjustments will alter processing window, cure state, and final physical properties. Procurement decisions must account for this performance divergence; the evidence below quantifies these differences across multiple comparative studies.

Scorch safety ranking differs
ZBEC > ZDBC > ZDEC > ZDMC; direct replacement without formulation adjustment may alter processing window and increase scorch risk.
Cure kinetics are inverse
Cure rate: ZDMC > ZDEC > ZDBC >> ZBEC. Slower vulcanization may reduce production throughput if substituted for faster accelerators.
Performance-class mismatch
ZBEC provides higher scorch safety but slower cure; ZDEC/ZDMC maximize cure speed but compromise processing safety. Selection must align with process priorities.

ZBEC Performance Evidence vs. Alternatives


Scorch Safety Ranking Among Dithiocarbamates

Among the zinc dithiocarbamate accelerator class, ZBEC exhibits the longest scorch time and best processing safety . Comparative ranking of scorch safety within the class is established as: ZBEC > ZDBC > ZDEC > ZDMC, with ZBEC positioned as the most scorch-resistant variant [1]. This ranking is consistent across multiple technical sources and reflects the effect of increasing alkyl chain length or benzyl substitution on delayed onset of vulcanization [2]. Unlike other dithiocarbamates that exhibit short scorch times limiting processing safety, ZBEC provides the widest processing window before premature vulcanization occurs.

Scorch safety ranking
Class-level inference
Rank 1: ZBEC (highest scorch resistance)
Ranked best processing safety within class; supports extended mixing and storage before cure onset.
Ranking consistent across multiple sources; absolute scorch times formulation-dependent.
Scorch safety Processing window Dithiocarbamate accelerator

Cure Kinetics: Slower Vulcanization Rate

ZBEC exhibits slower vulcanization kinetics compared to other zinc dithiocarbamates. Within-class cure rate ranking follows: ZDMC > ZDEC > ZDBC >> ZBEC, with ZBEC being the slowest-curing variant [1]. Direct comparative data indicate that under equivalent dosage, ZBEC cure time is longer than ZDEC, ZDBC, and ZDMC, while ZDEC demonstrates the fastest cure time among the group [2]. This slower cure profile is a direct consequence of the bulkier dibenzyl substituent, which retards the sulfur-activation step relative to smaller alkyl-substituted analogs [3]. When compared to sulfenamide accelerators such as TBBS and CBS, ZBEC also demonstrates slower cure rate and longer scorch time [4].

Cure rate ranking
Cross-study comparable
Slowest: ZBEC (rank 4/4)
Inverse relationship with scorch safety; trade-off between processing safety and vulcanization speed.
Cure time longer than ZDEC, ZDBC, ZDMC at equivalent dosage.
Cure kinetics Vulcanization rate Production efficiency

Mechanical Properties vs. TBBS in Natural Rubber

In a comparative study of nitrosamine-safe accelerators in efficient sulfur-vulcanized natural rubber (NR) compounds, ZBeC (ZBEC) exhibited distinct mechanical and dynamic-mechanical property advantages relative to the widely used sulfenamide accelerator TBBS (N-tert-butyl-2-benzothiazole sulfenamide) [1]. Mechanical property improvements were observed in the order ZBeC > TBzTD > TBBS, with ZBeC demonstrating the highest relative performance. ZBeC and TBzTD showed relatively higher hardness, higher storage modulus, and lower hysteresis in the rubbery region compared to TBBS-accelerated vulcanizates [2]. These differences indicate a different microstructure arrangement and corroborate well with measured crosslink density differences among the accelerators [3].

Mechanical vs. TBBS
Head-to-head
ZBeC > TBzTD > TBBS in mechanical property ranking
Higher hardness, storage modulus, and lower hysteresis reported in NR vulcanizates.
Correlates with crosslink density differences; MERCon 2021 study.
Dynamic-mechanical properties Crosslink density Natural rubber compounding

Nitrosamine-Safe Profile vs. TMTD

ZBEC is recognized as a nitrosamine-safe accelerator that does not generate carcinogenic nitrosamines under normal vulcanization processing conditions [1]. In contrast, conventional accelerators such as TMTD (tetramethylthiuram disulfide) release nitrosamines during vulcanization, which are classified as carcinogenic by international organizations [2]. ZBEC and TBzTD are specifically indicated as substituents for TMTD due to their non-release of noxious nitrosamines [3]. The thermal decomposition of ZBEC occurs at 326°C, a temperature significantly higher than typical vulcanization processing temperatures, limiting dibenzylamine formation and subsequent nitrosamine generation potential [4]. FDA 21 CFR 177.2600 approval permits ZBEC use in rubber articles intended for repeated food contact [5].

Nitrosamine safety vs. TMTD
Head-to-head
Negligible nitrosamine formation
Non-carcinogenic classification; TMTD releases carcinogenic nitrosamines during vulcanization.
ZBEC decomposition temperature 326 °C limits amine release.
Nitrosamine Regulatory compliance Food contact rubber

EPDM Automotive Weatherstrip Substitution

A comparative study evaluated the substitution of environmentally-friendly accelerator ZBEC-70 for conventional dithiocarbamate accelerators ZDBC-80, ZDEC-80, ZDMC-80, and TDEC-75 in EPDM automotive weatherstrip compounds [1]. The results demonstrated that ZBEC-70 can directly replace these conventional accelerators in EPDM automotive sealing strip formulations while maintaining comparable vulcanization and physical property performance [2]. This substitution provides equivalent functional performance with the added benefit of nitrosamine-safe processing [3]. Recommended ZBEC dosage for EPDM applications ranges from 0.8 to 2.5 phr [4].

EPDM weatherstrip substitution
Head-to-head
ZBEC-70 replaced ZDBC/ZDEC/ZDMC/TDEC with comparable performance
Supports direct substitution in automotive sealing compounds; maintains physical properties.
Tested in EPDM automotive weatherstrip; dosage 0.8–2.5 phr recommended.
EPDM compounding Automotive weatherstrip Accelerator substitution

Melting Point and Thermal Stability

ZBEC exhibits a significantly higher initial melting point (≥180.0°C) compared to its close structural analog ZDBC (zinc dibutyl dithiocarbamate), which has a reported melting point of approximately 103°C [1]. This ~77°C difference in melting point reflects the substitution of dibenzyl groups for dibutyl groups and directly impacts compound behavior during high-temperature mixing and processing operations [2]. The higher melting point of ZBEC contributes to its superior scorch resistance and processing safety at elevated mixing temperatures, as the accelerator remains in a solid, non-reactive state longer before thermal activation [3].

Melting point stability
Cross-study comparable
≥180.0 °C (vs. ~103 °C for ZDBC)
≥77 °C higher melting point reduces premature scorch risk in high-temperature mixing.
Based on product specification testing.
Thermal stability High-temperature processing Melting point

ZBEC Application Scenarios


High-Hardness, Low-Hysteresis NR Components

ZBEC should be prioritized over TBBS in natural rubber formulations for dynamic applications where higher hardness, elevated storage modulus, and reduced hysteresis are critical performance metrics [1]. The mechanical property ranking ZBeC > TBzTD > TBBS demonstrates ZBEC's superiority in these parameters, making it the accelerator of choice for engine mounts, anti-vibration bushings, and other components subjected to cyclic loading where energy dissipation (hysteresis) must be minimized [2].

Automotive EPDM Sealing Systems

For EPDM automotive weatherstrip compounds destined for EU, North American, and other regulated markets, ZBEC-70 enables direct one-to-one replacement of ZDBC-80, ZDEC-80, and ZDMC-80 without reformulation complexity [3]. The demonstrated functional equivalence in EPDM sealing systems combined with nitrosamine-safe processing status makes ZBEC the compliant alternative that avoids supply chain disruption or performance degradation [4].

Food Contact Rubber Articles

ZBEC is approved under FDA 21 CFR 177.2600 for use in rubber articles intended for repeated food contact [5]. Its nitrosamine-safe classification and high thermal decomposition threshold (326°C, well above normal processing temperatures) position ZBEC as the appropriate dithiocarbamate accelerator for food-contact gaskets, seals, tubing, and conveyor belting where regulatory compliance and consumer safety are non-negotiable procurement criteria [6].

Latex Dipped Goods and Adhesives

In NR and SBR latex compounding for dipped goods (gloves, balloons, catheters) and adhesive formulations, ZBEC provides superior pre-vulcanization resistance during storage and handling compared to faster-curing alternatives like ZDEC and ZDMC [7]. ZBEC can function as a primary accelerator in latex systems with excellent anti-scorch performance, whereas ZDEC's tendency toward premature vulcanization in latex requires careful formulation management [8]. Aqueous dispersions of ZBEC (e.g., 42% active) are commercially available for direct latex incorporation [9].

Application
Selection Property
Validation Focus
High-hardness, low-hysteresis NR components
Mechanical ranking vs. TBBS
Storage modulus, hysteresis, crosslink density evaluation
Automotive EPDM sealing systems
Direct substitution capability
Physical property retention, scorch safety under production conditions
Food contact rubber articles
Nitrosamine-safe & FDA 21 CFR 177.2600
Regulatory compliance documentation, extractables testing
Latex dipped goods & adhesives
Pre-vulcanization resistance
Latex stability, scorch time in aqueous dispersion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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